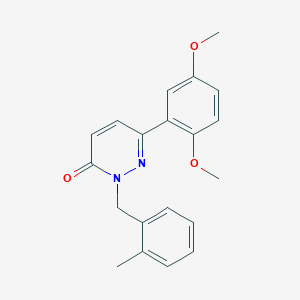6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one
CAS No.: 923091-47-8
Cat. No.: VC5162479
Molecular Formula: C20H20N2O3
Molecular Weight: 336.391
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 923091-47-8 |
|---|---|
| Molecular Formula | C20H20N2O3 |
| Molecular Weight | 336.391 |
| IUPAC Name | 6-(2,5-dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C20H20N2O3/c1-14-6-4-5-7-15(14)13-22-20(23)11-9-18(21-22)17-12-16(24-2)8-10-19(17)25-3/h4-12H,13H2,1-3H3 |
| Standard InChI Key | SVSUGHQOKWVKQV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC |
Introduction
The compound 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one is a pyridazine derivative, a class of heterocyclic aromatic compounds known for their diverse biological activities. Pyridazines contain a six-membered ring with two nitrogen atoms, which contributes to their potential pharmacological properties. This specific compound features a dihydropyridazine core substituted with both a dimethoxyphenyl and a methylbenzyl group, suggesting potential applications in medicinal chemistry, particularly in neuropharmacology and anti-inflammatory research.
Synthesis Methods
The synthesis of pyridazine derivatives typically involves multi-step organic reactions. While specific methods for 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one are not detailed, general strategies often include condensation reactions, cyclization, and substitution reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Biological Activities
Pyridazine derivatives are known for their broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, anticancer, and antihypertensive effects . The specific biological activities of 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one would need to be determined through experimental studies, focusing on its potential in neuropharmacology and anti-inflammatory research.
Potential Applications
Given the general properties of pyridazine derivatives, 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one may have potential applications in:
-
Neuropharmacology: Investigating its effects on neurological disorders.
-
Anti-inflammatory Research: Examining its efficacy in reducing inflammation.
-
Medicinal Chemistry: Further studies could uncover additional therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume